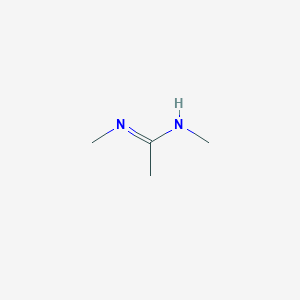
2-(Pyridin-4-yl)ethanethioamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-pyridin-4-ylethanethioamide;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a pyridine ring attached to an ethanethioamide group, with a hydrochloride salt form to enhance its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-ylethanethioamide;hydrochloride typically involves the reaction of 2-pyridin-4-ylethanethioamide with hydrochloric acid. The process can be summarized as follows:
Starting Materials: The synthesis begins with 2-pyridin-4-ylethanethioamide, which can be prepared by reacting 2-pyridinecarboxaldehyde with thioacetamide in the presence of a suitable catalyst.
Reaction with Hydrochloric Acid: The 2-pyridin-4-ylethanethioamide is then treated with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2-pyridin-4-ylethanethioamide;hydrochloride may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of 2-pyridin-4-ylethanethioamide are synthesized using optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.
Formation of Hydrochloride Salt: The purified 2-pyridin-4-ylethanethioamide is then converted to its hydrochloride salt by treatment with hydrochloric acid.
化学反应分析
Types of Reactions
2-pyridin-4-ylethanethioamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Nitro derivatives, halogenated pyridines.
科学研究应用
2-pyridin-4-ylethanethioamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-pyridin-4-ylethanethioamide;hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in microbial metabolism.
Disrupting Cell Membranes: Interacting with the lipid components of cell membranes, leading to increased permeability and cell death.
Interfering with DNA Synthesis: Inhibiting the synthesis of nucleic acids, thereby preventing cell replication.
相似化合物的比较
Similar Compounds
- 2-pyridin-3-ylethanethioamide;hydrochloride
- 2-pyridin-2-ylethanethioamide;hydrochloride
- 2-pyridin-4-ylethanamine;hydrochloride
Uniqueness
2-pyridin-4-ylethanethioamide;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
属性
CAS 编号 |
172261-38-0 |
|---|---|
分子式 |
C7H9ClN2S |
分子量 |
188.68 g/mol |
IUPAC 名称 |
2-pyridin-4-ylethanethioamide;hydrochloride |
InChI |
InChI=1S/C7H8N2S.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h1-4H,5H2,(H2,8,10);1H |
InChI 键 |
MJPQDXJWUQZAFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CC(=S)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14140399.png)







![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)

![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)

![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14140491.png)
